![molecular formula C9H9N3O3S B417167 2-[(Carbamothioylamino)carbamoyl]benzoic acid CAS No. 112273-79-7](/img/structure/B417167.png)

2-[(Carbamothioylamino)carbamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

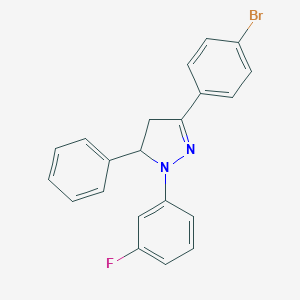

2-[(Carbamothioylamino)carbamoyl]benzoic acid is a useful research compound. Its molecular formula is C9H9N3O3S and its molecular weight is 239.25g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

2-[2-Benzoylamino)benzoylamino]benzoic acid derivatives have been synthesized and evaluated for their potency as inhibitors of adenovirus replication. These compounds, including the parent compound, have shown significant antiadenoviral activity with low cell toxicity, highlighting their potential in antiviral therapies (Öberg et al., 2012).

Environmental Applications

Carbamoyl benzoic acids have been investigated for their use in wastewater treatment, specifically in the coagulation-flocculation processes to remove hazardous heavy metals from metal plating wastewater. These compounds have demonstrated an ability to bind metal ions such as Pb2+, Cu2+, and Hg2+, suggesting their potential as environmentally friendly agents for water purification (Martinez-Quiroz et al., 2017).

Antibacterial and Antifungal Applications

Synthesis of N-substituted-3-chloro-2-azetidinones from 2-aminobenzothiazole-6-carboxylic acid derivatives, including those related to 2-[(Carbamothioylamino)carbamoyl]benzoic acid, has shown that these compounds exhibit good to moderate antibacterial activity against various bacterial strains and no activity against the fungal species tested, indicating their selective antimicrobial properties (Chavan & Pai, 2007).

Corrosion Inhibition

Thiosemicarbazide derivatives, including 2-carbamothioyl-N-phenylhydrazine carboxamide and N-[(2-carbamothioylhydrazino)carbonothioyl]benzamide, have been synthesized and used as carbon steel corrosion inhibitors in hydrochloric acid solutions. These compounds have shown to effectively reduce the corrosion rate of carbon steel, pointing to their potential industrial applications in protecting metal surfaces (Shahabi et al., 2015).

Analyse Biochimique

Biochemical Properties

2-[(Carbamothioylamino)carbamoyl]benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with enzymes such as carbamoylases, which are known for their enantioselectivity and substrate promiscuity . These interactions involve the hydrolysis of the amide bond in the carbamoyl group, yielding enantiomerically pure amino acids, ammonia, and carbon dioxide. The compound’s ability to interact with these enzymes highlights its potential in industrial applications, particularly in the production of optically pure amino acids.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, carbamoylation, a process involving the addition of a carbamoyl moiety to proteins, peptides, or amino acids, can affect protein function and stability . This modification has been linked to various cellular outcomes, including changes in lipid metabolism, immune system function, and renal fibrosis. The compound’s impact on these processes underscores its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile attacking a carbon atom, leading to the formation of new chemical bonds

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, the stability of the compound in different pH environments can affect its solubility and distribution within cells . Additionally, long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce changes in cellular morphology and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound can lead to toxic or adverse effects, while lower doses may have beneficial outcomes. For example, in young pigs, supplementation with benzoic acid, a related compound, improved nutrient digestion and jejunal antioxidant capacity at specific dosages . These findings suggest that careful dosage optimization is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism. The compound interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For instance, it can participate in the hydrolysis of carbamoyl derivatives, leading to the production of amino acids and other metabolites . These interactions are essential for understanding the compound’s role in metabolic flux and its potential impact on metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its solubility and interaction with transporters or binding proteins. Studies have shown that the compound’s solubility in different pH environments can affect its distribution between hydrophilic and hydrophobic solvents . Additionally, the presence of specific transporters or binding proteins can facilitate its movement across cellular membranes, influencing its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, studies on related compounds have shown that enzymes responsible for their biosynthesis are often localized in the cytoplasm or specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-[(carbamothioylamino)carbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3S/c10-9(16)12-11-7(13)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,11,13)(H,14,15)(H3,10,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSPJRDTOGNICU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=S)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B417089.png)

![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B417092.png)

![4-{2-[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]carbohydrazonoyl}phenyl 4-fluorobenzoate](/img/structure/B417093.png)

![4-Chloro-benzoic acid 4-[(4,6-di-piperidin-1-yl-[1,3,5]triazin-2-yl)-hydrazonome](/img/structure/B417102.png)

![Benzoic acid 4-bromo-2-[(5-methyl-2H-pyrazole-3-carbonyl)-hydrazonomethyl]-phenyl ester](/img/structure/B417104.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-ethyl-2-pyridinecarbohydrazide](/img/structure/B417106.png)

![3,4-Dibromo-6-ethoxy-2-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417108.png)

![3,4-Dibromo-6-ethoxy-2-({[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B417109.png)